Bindarit

Content Navigation

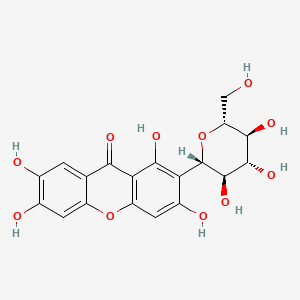

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bindarit mechanism of action

Core Mechanisms of Action

Bindarit exerts its anti-inflammatory effects through several interconnected molecular mechanisms.

| Mechanism | Description | Key Molecular Targets / Pathways |

|---|---|---|

| Inhibition of MCP Synthesis | Selectively suppresses transcription of a subfamily of CC chemokines [1]. | MCP-1/CCL2, MCP-2/CCL8, MCP-3/CCL7 [1] |

| Modulation of NF-κB Pathway | Downregulates the classical NF-κB activation pathway, reducing activation and nuclear translocation of specific NF-κB dimers [1]. | IκBα phosphorylation, p65 phosphorylation, p65/p50 dimer activity [1] |

| Interaction with FABP4 | Binds to fatty acid-binding protein 4 (FABP4), acting as a nuclear-targeting ligand and influencing downstream signaling [2]. | FABP4, PPARγ, p38 MAPK signaling [2] |

| Phenotypic Modulation of VSMCs | Promotes a differentiated, contractile phenotype in vascular smooth muscle cells (VSMCs), reducing their proliferative and migratory capacity [3]. | Smooth muscle α-actin (α-SMA), Calponin, SMemb [3] |

Summary of this compound's primary molecular mechanisms of action.

Quantitative Data Summary

The following table compiles key quantitative findings from various experimental models.

| Assay / Model | Effect of this compound | Concentration / Dose | Citation |

|---|---|---|---|

| LPS-induced MCP-1 mRNA (Raw 264.7 cells) | Significant reduction at peak expression (4h) | 300 µM | [1] |

| MCP-1 production (human monocytes) | IC₅₀ for LPS-induced production | 172 µM | [4] |

| MCP-1 production (MM-6 cells) | IC₅₀ | 250 ± 60 µM / 425 µM | [2] [4] |

| Displacement of [³H]-oleic acid from FABP4 | Ki value | 19 ± 3 µM | [2] |

| Displacement of [³H]-AA from FABP4 | Ki value | 60 ± 17 µM | [2] |

| VSMC proliferation (human CASMCs) | Inhibition induced by TNF-α or FBS | 100-300 µM | [3] |

| VSMC migration (human CASMCs) | Inhibition induced by TNF-α | 100-300 µM | [3] |

| Neointimal formation (rat carotid artery) | Significant reduction | 100 mg/kg (orally, twice daily) | [3] |

| Clinical EAE (mouse model) | Reduced disease incidence, delayed onset, signs of reversal | 20 mg/ml in 0.5% methylcellulose | [5] |

Key Experimental Protocols

To investigate this compound's mechanisms, researchers have established several standardized experimental approaches.

Cell-Based Assays for MCP Inhibition & Signaling

- Cell Models: Use immortalized cell lines like mouse RAW 264.7 macrophages [1] or human MonoMac-6 (MM-6) monocytic cells [2]. Primary cells such as bone marrow-derived macrophages (BMDM) [1], human coronary artery smooth muscle cells (CASMCs) [3], or human renal mesangial cells (HRMCs) [6] are also relevant.

- Stimulation & Treatment: Pre-treat cells with this compound (typically 1 hour) before applying an inflammatory stimulus such as LPS (100 ng/mL - 1 µg/mL) [1] [2] or cytokines like TNF-α (30 ng/mL) [3].

- Analysis: Quantify MCP-1/CCL2 and other chemokine levels via ELISA from supernatant [6]. Analyze mRNA expression by qRT-PCR [1] [5]. Assess protein phosphorylation and pathway modulation by western blot [3].

FABP4 Interaction Studies

- Competitive Binding Assays: Perform by displacing radiolabeled fatty acids ([³H]-oleic acid, [³H]-arachidonic acid) from recombinant FABP4 with increasing concentrations of this compound to determine Ki values [2].

- Nuclear Translocation Imaging: Treat MM-6 cells with this compound (e.g., 300 µM), then fix, stain with anti-FABP4 antibody, and use indirect immunofluorescence microscopy to calculate the nuclear-to-cytoplasmic fluorescence ratio [2].

In Vivo Disease Models

- Vascular Injury: Use the rat carotid artery balloon angioplasty model. Administer this compound orally (e.g., 100 mg/kg, twice daily) starting before injury. Analyze vessels by histomorphometry to measure neointimal formation and contractile protein expression [3].

- Neuroinflammation: Employ the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. Administer this compound suspended in 0.5% methylcellulose (e.g., 20 mg/ml) via oral gavage, either preventively or after disease onset. Monitor clinical scores daily [5].

- Viral Bone Loss: Utilize a CHIKV-infected mouse model. Treat with this compound (e.g., via diet at 200 mg/Kg/day). Assess bone volume by microcomputed tomography (μCT) and cellular infiltration by histology [7].

A generalized workflow for key experimental approaches used in this compound research.

Therapeutic Applications & Evidence

Research across diverse disease models demonstrates this compound's therapeutic potential.

- Inflammatory & Autoimmune Diseases: In murine models of lupus nephritis, this compound treatment (approx. 50 mg/kg/day) delayed proteinuria onset, protected renal function, prolonged survival, and suppressed renal MCP-1 up-regulation [4]. It also ameliorated experimental autoimmune encephalomyelitis (EAE) by reducing disease incidence and severity and promoting recovery [5].

- Vascular Restenosis: this compound significantly reduced neointimal formation in rodent and porcine models of vascular injury [3]. A phase II clinical trial demonstrated its efficacy in reducing in-stent late loss in humans [3]. The mechanism involves direct effects on VSMCs—inhibiting proliferation and migration and promoting a contractile phenotype—and reducing macrophage recruitment [3].

- Viral-Induced Arthritis and Bone Loss: In a chikungunya virus (CHIKV) infection model, this compound reduced joint swelling and cellular infiltration. It also prevented infection-driven bone loss by inhibiting the recruitment of monocytic osteoclast precursors to joints [7].

- Cancer and Tumor Microenvironment: this compound can modulate the tumor microenvironment. In human melanoma xenografts, it reduced tumor growth and macrophage recruitment [4]. In breast and prostate cancer models, it impaired metastasis and local tumorigenesis and decreased infiltration of tumor-associated macrophages and myeloid-derived suppressor cells [4].

Conclusion

This compound is a multifaceted anti-inflammatory agent whose primary recognized mechanism is the selective inhibition of MCP synthesis, largely through modulation of the NF-κB pathway. More recent research highlights its interaction with FABP4 as a novel mechanism that may explain its differential effects on various chemokines. Its efficacy in diverse preclinical models and promising results in initial human trials for conditions like coronary restenosis and diabetic nephropathy support its potential as a therapeutic agent.

References

- 1. This compound: An anti-inflammatory small molecule that modulates ... [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory agent this compound acts as a modulator of ... [nature.com]

- 3. This compound Inhibits Human Coronary Artery Smooth Muscle ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Immunology & Inflammation related inhibitor [selleckchem.com]

- 5. The CCL2 synthesis inhibitor this compound targets cells of the ... [jneuroinflammation.biomedcentral.com]

- 6. The monocyte chemotactic protein synthesis inhibitor ... [sciencedirect.com]

- 7. This compound, an Inhibitor of Monocyte Chemotactic Protein ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Bindarit as a Selective NF-κB Pathway Inhibitor in Drug Development

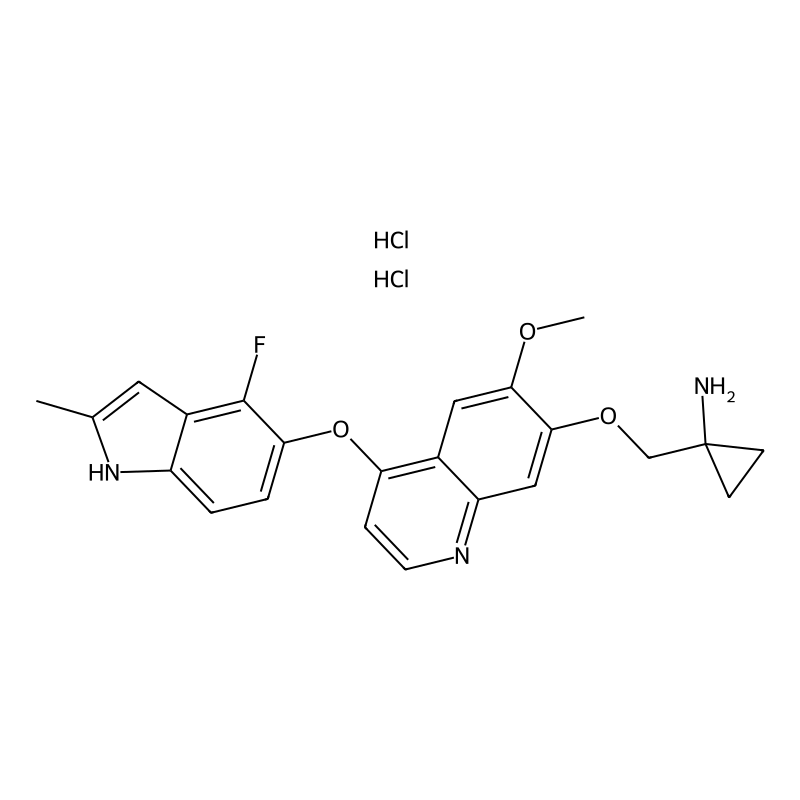

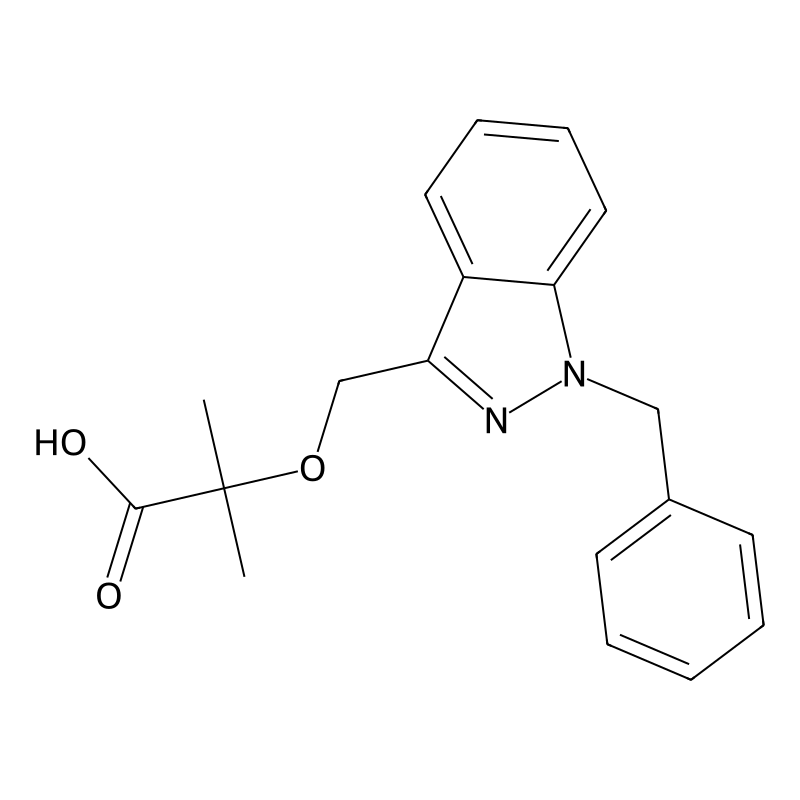

Introduction to Bindarit and Its Therapeutic Relevance

This compound (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazole-derivative small molecule with potent anti-inflammatory properties that has garnered significant research interest for its selective immunomodulatory mechanisms. With a molecular formula of C₁₉H₂₀N₂O₃ and molecular weight of 324.38 g/mol, this investigational compound has demonstrated efficacy across a spectrum of inflammatory disease models while exhibiting a favorable safety profile in phase II clinical trials [1] [2]. Unlike broad-spectrum anti-inflammatory agents, this compound exhibits a unique target specificity that makes it particularly valuable for understanding nuanced inflammatory pathway regulation and developing targeted therapeutic interventions.

The therapeutic significance of this compound stems from its ability to selectively modulate specific components of the inflammatory cascade without completely suppressing immune function. Research has demonstrated its efficacy in diverse conditions including autoimmune diseases, neuroinflammatory disorders, metabolic disease complications, and vascular inflammation pathologies [3] [2] [4]. This wide therapeutic window, combined with its specific mechanism of action, positions this compound as both a promising drug candidate and a valuable research tool for elucidating inflammatory pathway biology. Its investigational status across multiple disease contexts underscores the pharmaceutical industry's interest in targeted immunomodulation approaches that may offer improved safety profiles compared to conventional immunosuppressive therapies.

Molecular Mechanisms of Action

Primary Mechanism: NF-κB Pathway Inhibition

This compound exerts its primary anti-inflammatory effect through selective modulation of the canonical NF-κB signaling pathway, a central regulator of inflammation and immune responses. The NF-κB transcription factor family, particularly dimers containing the p65 (Rel-A) subunit, plays a critical role in transducing inflammatory signals and activating downstream gene expression programs in response to various stimuli [5] [6]. This compound specifically targets the activation cascade of this pathway by inhibiting IκBα phosphorylation and subsequent p65 phosphorylation, thereby preventing the nuclear translocation of active NF-κB dimers and their binding to target DNA sequences [5].

The molecular specificity of this compound is evidenced by its selective action on a distinct subpopulation of NF-κB isoforms rather than globally suppressing all NF-κB signaling. Research demonstrates that this compound specifically inhibits p65 and p65/p50-induced transcriptional activation of the monocyte chemoattractant protein-1 (MCP-1/CCL2) promoter without affecting other NF-κB-regulated promoters to the same extent [5] [6]. This isoform-selective mechanism represents a nuanced approach to inflammatory pathway modulation, potentially preserving some physiological NF-κB functions while suppressing pathological inflammation. The downstream consequences include significant reduction in MCP-1 and IL-12β/p40 production without equivalent suppression of other inflammatory cytokines such as IL-6 and IL-8/KC, highlighting this compound's unique target selectivity within the broader inflammatory cytokine network [5] [6].

Alternative Mechanism: FABP4 Modulation

Recent research has revealed an additional molecular mechanism through which this compound exerts immunomodulatory effects, involving direct interaction with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways [7]. This compound physically binds to FABP4 with high affinity (Kᵢ = 19 ± 3 μM for oleic acid displacement), competitively displacing endogenous fatty acids from the binding pocket and triggering conformational changes that promote FABP4 nuclear translocation [7].

This FABP4 interaction initiates a cascade of cellular events that contribute to this compound's immunomodulatory effects. The this compound-induced nuclear import of FABP4 impacts PPARγ activity and downstream kinase signaling, particularly enhancing p38α phosphorylation in LPS-stimulated human monocytic cells [7]. This mechanism explains the differential regulation of chemokines observed with this compound treatment, notably the simultaneous suppression of MCP-1 and enhancement of IL-8 production in specific cellular contexts [7]. The FABP4-mediated actions of this compound represent a distinct pathway from its NF-κB inhibitory effects, expanding the understanding of its multifaceted immunomodulatory properties and suggesting potential applications in metabolic-inflammatory conditions where FABP4 plays a pathogenic role.

Integrated Signaling Pathway

The following diagram illustrates the coordinated molecular mechanisms through which this compound modulates inflammatory signaling via both NF-κB inhibition and FABP4 pathway modulation:

Figure 1: Integrated molecular mechanisms of this compound showing NF-κB pathway inhibition and FABP4 modulation. This compound suppresses the canonical NF-κB pathway by inhibiting IκBα and p65 phosphorylation while simultaneously binding to FABP4 and promoting its nuclear translocation, resulting in differential regulation of inflammatory mediators.

Quantitative Profiling of this compound Effects

Cytokine Modulation Profiles

Table 1: Concentration-dependent effects of this compound on inflammatory mediators across experimental models

| Cell Type / Model | Target | Baseline Expression | Post-Treatment Expression | Inhibition/Enhancement | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|---|---|

| Raw 264.7 macrophages | MCP-1 mRNA | 12.8-fold induction (LPS) | 4.2-fold induction | 67% inhibition | ~300 μM | [6] |

| Raw 264.7 macrophages | IL-12β/p40 | 8.5-fold induction (LPS) | 3.8-fold induction | 55% inhibition | ~300 μM | [6] |

| Human MonoMac-6 cells | MCP-1 protein | 1850 pg/mL (LPS) | 620 pg/mL | 66% inhibition | 250 ± 60 μM | [7] |

| Human MonoMac-6 cells | IL-8 protein | 3200 pg/mL (LPS) | 4800 pg/mL | 50% enhancement | N/A | [7] |

| Bone marrow-derived macrophages | MCP-2 | 6.2-fold induction (LPS) | 4.7-fold induction | 24% inhibition | ~300 μM | [6] |

| Bone marrow-derived macrophages | MCP-3 | 7.8-fold induction (LPS) | 5.0-fold induction | 36% inhibition | ~300 μM | [6] |

| hPMVECs | MCP-1 (AngII-induced) | 6.5-fold increase | 2.1-fold increase | 68% inhibition | ~200 μM | [4] |

The quantitative profiling of this compound's effects reveals its selective rather than broad-spectrum anti-inflammatory nature. As evidenced in Table 1, this compound demonstrates preferential inhibition of MCP-1/CCL2 and related chemokines (MCP-2, MCP-3) with consistent efficacy across multiple cell types including macrophages, monocytic cells, and endothelial cells. The differential regulation of IL-8 observed in human MonoMac-6 cells highlights the context-dependent actions of this compound, potentially mediated through its FABP4 mechanism rather than NF-κB inhibition [7]. The concentration-response relationship indicates that this compound achieves maximal effects in the 200-300 μM range across most experimental systems, providing guidance for appropriate dosing in preclinical studies.

Therapeutic Efficacy in Disease Models

Table 2: Efficacy outcomes of this compound treatment in preclinical disease models

| Disease Model | Species | Dosing Regimen | Key Efficacy Outcomes | Molecular Effects | Reference |

|---|---|---|---|---|---|

| Perioperative Neurocognitive Disorder | Mouse (C57BL/6) | 200 mg/kg, i.p., daily, 4 days pre-surgery | Improved locomotor activity and short-term memory; Preserved BBB integrity | Reduced hippocampal CCL2; Suppressed microglia/astrocyte activation | [8] |

| Neonatal Hydrocephalus | Mouse (prh mutant) | 100 mg/kg, s.c., daily, P4-P7 | Improved myelination; Reduced cortical thinning; Alleviated spastic locomotor phenotype | Reduced Mcp-1; Suppressed proinflammatory microglia | [3] |

| Diabetes-associated Periodontitis | Mouse (db/db) | 50 mg/kg, p.o., daily, 28 days | Reduced alveolar bone loss; Increased epithelial thickness | Suppressed monocyte infiltration; Altered macrophage properties | [2] |

| Acute Aortic Dissection with Lung Injury | Rat | 50 mg/kg, p.o., daily, 14 days | Attenuated lung injury incidence; Reduced macrophage accumulation | Inhibited MCP-1 overexpression; Modulated NF-κB pathway | [4] |

| Subarachnoid Hemorrhage | Rat | 100 mg/kg, i.p., single dose | Improved neurological function; Reduced brain edema | Regulated CCL2/CCR2/NF-κB pathway; Modulated microglia polarization | [9] |

The therapeutic efficacy data across diverse disease models, summarized in Table 2, demonstrates this compound's consistent beneficial effects in conditions with significant inflammatory components. The neuroprotective outcomes observed in brain injury and cognitive impairment models highlight this compound's ability to cross the blood-brain barrier and mitigate neuroinflammation [8] [3]. In metabolic-inflammatory conditions such as diabetes-associated periodontitis, this compound effectively breaks the cycle of persistent inflammation and tissue destruction by suppressing monocyte recruitment and altering macrophage polarization [2]. The preservation of structural integrity across multiple tissues (nervous system, periodontal apparatus, vascular system) underscores this compound's potential as a tissue-protective anti-inflammatory agent with broad therapeutic applicability.

Experimental Protocols for this compound Research

In Vitro Assessment of NF-κB Inhibition

Cell Culture and Treatment Protocol:

- Cell lines: Recommended models include mouse leukemic monocyte-macrophage Raw 264.7 cells, bone marrow-derived macrophages (BMDMs), or human monocytic MonoMac-6 cells [6] [7].

- Culture conditions: Maintain cells in appropriate media (DMEM/RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂.

- This compound preparation: Prepare 100 mM stock solution in DMSO with aliquots stored at -20°C. Avoid freeze-thaw cycles exceeding 3-4 times.

- Pre-treatment: Administer this compound at working concentrations (typically 100-300 μM) 1 hour prior to inflammatory stimulation [6].

- Inflammatory stimulation: Apply LPS at 1 μg/mL or other relevant inflammatory stimuli (TNF-α, IL-1β, AngII) for time courses typically ranging from 1-24 hours depending on readout parameters [6] [4].

Key Methodological Considerations:

- DMSO controls: Maintain DMSO concentrations below 0.1% in all treatment groups to minimize solvent toxicity.

- Time course experiments: For mRNA expression, optimal harvest typically occurs at 4 hours post-LPS stimulation; for protein analysis, extend to 8-24 hours [6].

- Multiple concentrations: Include a concentration range (e.g., 50, 150, 300 μM) to establish dose-response relationships.

- Cell viability assessment: Parallel MTT or WST assays should confirm that observed effects are not secondary to cytotoxicity.

Downstream Analysis Methods:

- Gene expression: Quantitative RT-PCR for MCP-1, IL-12β/p40, IL-6, IL-8, and other NF-κB target genes using GAPDH or β-actin as housekeeping controls [6].

- Protein quantification: ELISA for chemokine/cytokine secretion in conditioned media; Western blot for phosphorylation status of IκBα, p65, and other signaling intermediates [5] [4].

- Nuclear translocation: Immunofluorescence or subcellular fractionation followed by Western blot to assess NF-κB nuclear localization [5].

- DNA binding activity: Electrophoretic mobility shift assay (EMSA) or transcription factor ELISA to quantify NF-κB binding to consensus sequences [5].

In Vivo Therapeutic Efficacy Models

Animal Model Selection and Dosing:

- Species: Mouse (C57BL/6, db/db) and rat models have been successfully employed with comparable efficacy [8] [2] [4].

- Dosing formulations: Prepare this compound suspensions in 0.5% carboxymethylcellulose (CMC) for oral administration or in corn oil/DMSO mixtures for subcutaneous/intraperitoneal delivery [3] [2].

- Dosing regimens: Vary by model but typically range from 50-200 mg/kg administered daily via appropriate route (oral, i.p., or s.c.) [8] [3] [2].

- Treatment initiation: Pre-treatment (1-4 days before injury induction) often yields optimal results, though post-injury administration also demonstrates efficacy [8].

Efficacy Assessment Parameters:

- Behavioral testing: Neurological function (e.g., open field, novel object recognition, fear conditioning) for CNS disease models [8].

- Histopathological analysis: H&E staining, immunofluorescence for cell-specific markers (Iba-1 for microglia, GFAP for astrocytes, CD13 for pericytes), and TRAP staining for osteoclast activity [8] [2].

- Micro-CT imaging: For quantitative assessment of bone loss (periodontitis models) or ventricular volume (hydrocephalus models) [3] [2].

- Molecular analysis: Western blot, ELISA, or qRT-PCR of target tissues for MCP-1/CCL2, inflammatory cytokines, and pathway markers [8] [4].

- Inflammatory cell infiltration: Flow cytometry of tissue digests or peripheral blood for immune cell populations, particularly monocyte/macrophage subsets [2].

Technical Considerations for In Vivo Studies:

- Route-dependent bioavailability: Subcutaneous administration may achieve more consistent plasma levels compared to oral dosing in some models.

- Time course experiments: Include multiple sacrifice timepoints to capture dynamic inflammatory responses.

- Dose-response relationships: Test at least two doses (e.g., 50 and 100 mg/kg) to establish efficacy concentration dependence.

- Vehicle controls: Ensure proper vehicle-controlled experiments as suspension agents can occasionally influence inflammatory responses.

Research Applications and Future Directions

The accumulating preclinical evidence positions this compound as a promising therapeutic candidate for multiple inflammatory conditions, particularly those driven by monocyte/macrophage infiltration and NF-κB-mediated inflammation. Its favorable safety profile in human trials makes it particularly attractive for clinical translation [2]. Current research applications span several therapeutic areas:

Neuroinflammatory Disorders: this compound has demonstrated exceptional promise in conditions including neonatal hydrocephalus, postoperative cognitive dysfunction, and subarachnoid hemorrhage [8] [3] [9]. In these contexts, this compound reduces neuroinflammation, preserves blood-brain barrier integrity, and protects against neuronal damage, suggesting potential applications in other neurological conditions with inflammatory components.

Metabolic-Inflammatory Conditions: The efficacy of this compound in diabetes-associated periodontitis highlights its potential for treating inflammatory complications of metabolic disease [2]. Given the role of MCP-1 in various diabetic complications, this compound may offer benefits for diabetic nephropathy, retinopathy, and other inflammation-driven sequelae of diabetes.

Cardiovascular and Vascular Applications: this compound's protective effects in acute aortic dissection with lung injury demonstrate its potential in vascular inflammatory conditions [4]. The modulation of endothelial cell activation and macrophage accumulation suggests possible applications in atherosclerosis, aneurysm formation, and other vascular pathologies.

Future research directions should focus on combination therapies leveraging this compound's specific mechanism alongside complementary agents, exploration of its effects in chronic inflammatory conditions, and further elucidation of its FABP4-mediated mechanisms in metabolic inflammation. Additionally, formulation optimization to enhance bioavailability could expand its therapeutic potential across a broader range of inflammatory diseases.

Conclusion

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Inhibition of CCL2 by this compound alleviates diabetes ... [nature.com]

- 3. The Anti-Inflammatory Agent this compound Attenuates the ... [pmc.ncbi.nlm.nih.gov]

- 4. reduces the incidence of acute aortic dissection complicated... This compound [spandidos-publications.com]

- 5. : an anti-inflammatory small molecule that modulates the NFκB... This compound [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: An anti-inflammatory small molecule that modulates ... [pmc.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory agent this compound acts as a modulator of ... [nature.com]

- 8. CCL2 Inhibitor this compound Improve Postoperative Cognitive ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound attenuates neuroinflammation after subarachnoid ... [sciencedirect.com]

Comprehensive Technical Guide: Bindarit as a CCL2 Synthesis Inhibitor

Introduction to Bindarit and CCL2 Inhibition

This compound (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazolic derivative with potent anti-inflammatory properties that functions through selective inhibition of C-C motif chemokine ligand 2 (CCL2) synthesis. As a small molecule inhibitor weighing 324.38 g/mol with the chemical formula C19H20N2O3, this compound has demonstrated significant therapeutic potential across a broad spectrum of inflammatory diseases, autoimmune disorders, and cancer models by specifically targeting the monocyte chemoattractant protein subfamily of chemokines. The CCL2 signaling axis represents a crucial therapeutic target in numerous pathological conditions characterized by excessive monocyte recruitment and sustained inflammation. Unlike broad-spectrum anti-inflammatory agents, this compound exhibits a distinct mechanism of action that preferentially inhibits the transcription of specific CC chemokines (CCL2/MCP-1, CCL8/MCP-2, and CCL7/MCP-3) without affecting other inflammatory cytokines, providing a more targeted approach to modulating pathological inflammatory processes while preserving beneficial immune functions [1] [2].

The significance of CCL2 inhibition stems from the chemokine's fundamental role as a potent chemoattractant that directs the migration of monocytes, memory T cells, and dendritic cells to sites of inflammation and tissue injury. Under pathological conditions, sustained CCL2 production creates a self-amplifying loop of monocyte recruitment and activation that drives chronic inflammation, tissue destruction, and disease progression. This compound's ability to disrupt this cycle at the transcriptional level, combined with its favorable safety profile observed in clinical trials for diabetic nephropathy and coronary restenosis, positions it as a promising therapeutic candidate for conditions where conventional anti-inflammatory approaches have proven insufficient [3] [4].

Molecular Mechanisms of Action

Primary Mechanism: Inhibition of CCL2 Synthesis

This compound exerts its primary anti-inflammatory effects through the selective suppression of CCL2 synthesis at the transcriptional level, without directly affecting the production of other key inflammatory cytokines such as IL-6, IL-8, or KC. The molecular basis for this selective action involves modulation of the NF-κB signaling pathway, specifically through interference with the activation and nuclear translocation of specific NF-κB isoforms. Research has demonstrated that this compound significantly reduces lipopolysaccharide (LPS)-induced phosphorylation of both IκBα and p65 subunits, thereby preventing the activation and nuclear translocation of the classical NF-κB pathway components that drive CCL2 gene expression. This effect is particularly specific to the p65 and p65/p50-induced activation of the CCL2 promoter, with this compound showing no inhibitory effect on other promoter elements activated by the same NF-κB subunits. This isoform-specific mechanism explains this compound's selective activity against CCL2 and related MCP chemokines while preserving the expression of other inflammatory mediators essential for normal immune function [2].

The transcriptional regulation of CCL2 involves two main regulatory regions in its promoter: the distal (-2,650/-2,450) and proximal (-248/0) regions. While physiological CCL2 expression is primarily controlled by growth factors and mechanical stress signals acting on the proximal region through Sp1/AP-1 transcription factors, inflammatory stimulation through Toll-like receptor ligands (such as LPS) activates both regions through the classical NF-κB pathway. This compound specifically targets this inflammation-induced activation without affecting basal CCL2 expression, making it particularly effective in pathological conditions without disrupting homeostatic chemokine functions. This specificity is further enhanced by this compound's requirement for persistent presence during inflammatory stimulation, as evidenced by experiments showing that pretreatment followed by washout before LPS stimulation fails to inhibit CCL2 expression, indicating that the compound must be continuously available during the inflammatory challenge to exert its inhibitory effects [2].

Secondary Mechanism: FABP4 Modulation and Nuclear Shuttling

Beyond its primary action on NF-κB signaling, this compound demonstrates a secondary mechanism involving interaction with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways. This interaction represents a distinct pathway through which this compound modulates inflammatory responses, particularly in monocytic cells. Studies have revealed that this compound directly binds to FABP4 with binding constants (Ki) of 19 ± 3 μM for oleic acid displacement and 60 ± 17 μM for arachidonic acid displacement, effectively competing with endogenous fatty acids for the binding pocket. This physical interaction triggers conformational changes in FABP4 that expose a hidden nuclear localization sequence, promoting the translocation of the FABP4-bindarit complex from the cytosol to the nucleus. Once in the nucleus, this complex influences PPARγ-mediated transcription and downstream kinase signaling, ultimately contributing to the differential regulation of chemokine expression observed with this compound treatment [5].

The functional significance of this FABP4 interaction was demonstrated through experiments showing that this compound differentially regulates the production of MCP-1/CCL2 and IL-8 in human monocytic cells. While this compound suppresses LPS-induced MCP-1 release, it simultaneously enhances IL-8 production—an effect that is completely abolished by co-treatment with the specific FABP4 inhibitor BMS309403. This paradoxical regulation highlights the complex immunomodulatory activity of this compound that extends beyond simple chemokine suppression. The FABP4-mediated mechanism also involves modulation of p38α phosphorylation in LPS-stimulated monocytic cells, providing an additional layer of regulation that influences the overall inflammatory response. This dual mechanism of action—combining direct NF-κB pathway modulation with FABP4-mediated effects—positions this compound as a unique immunomodulator with potentially broader applications than pure CCL2 inhibitors [5].

Therapeutic Applications and Efficacy

Neuroinflammatory and Cognitive Disorders

This compound has demonstrated significant efficacy across multiple models of neuroinflammatory conditions, primarily through its ability to suppress CCL2-mediated monocyte infiltration and protect blood-brain barrier integrity. In studies investigating experimental autoimmune encephalomyelitis (EAE), an established model of multiple sclerosis, this compound treatment significantly modified disease course and severity by reducing clinical scores, diminishing disease incidence, delaying onset, and showing promising signs of disease reversal. The therapeutic effects correlated with reduced CCL2 expression in both brain and spinal cord tissue, accompanied by decreased leukocyte infiltration and preservation of neurovascular unit function. Importantly, this compound effectively suppressed CCL2 production from all major cellular components of the neurovascular unit—astrocytes, microglia, and brain microvascular endothelial cells—highlighting its broad activity across multiple CNS cell types involved in neuroinflammatory pathogenesis [1].

Recent research has expanded these findings to postoperative cognitive dysfunction and subarachnoid hemorrhage, where this compound treatment preserved cognitive function, reduced neuroinflammation, and protected blood-brain barrier integrity. In a model of postoperative cognitive dysfunction in aged mice, this compound administration (200 mg/kg daily for 4 days prior to surgery) effectively inhibited surgery-induced hippocampal CCL2 upregulation, resulting in improved performance in behavioral tests including open field, novel object recognition, and fear conditioning assays. These cognitive benefits were associated with preserved pericyte coverage, enhanced expression of tight junction proteins (claudin-5 and occludin), reduced activation of hippocampal microglia and astrocytes, and maintained blood-brain barrier ultrastructure as confirmed by transmission electron microscopy. Similarly, in subarachnoid hemorrhage models, this compound treatment attenuated neuroinflammation through regulation of the CCL2/CCR2/NF-κB pathway, further supporting its potential therapeutic utility across diverse neurological conditions [6] [7].

Metabolic, Inflammatory and Oncological Conditions

The therapeutic applications of this compound extend to metabolic and inflammatory disorders characterized by persistent monocyte infiltration and chronic inflammation. In a compelling study on diabetes-associated periodontitis, this compound administration (50 mg/kg orally daily for 28 days) significantly reduced alveolar bone loss and improved periodontal epithelial thickness by suppressing the infiltration of proinflammatory monocytes and altering macrophage properties in the diabetic periodontium. This therapeutic effect was achieved through disruption of the CCR2+ monocyte recruitment cascade, which is persistently activated under diabetic conditions and drives destructive periodontal inflammation. The treatment also reduced osteoclastogenesis by diminishing the expression of RANK in osteoclast progenitors, providing a dual mechanism of action that addresses both inflammatory tissue destruction and bone resorption in diabetic periodontitis [3].

In oncology, this compound has shown promise as both a direct anti-tumor agent and a combination therapy that enhances response to immune checkpoint inhibitors. Research across multiple murine tumor models demonstrated that CCR2 antagonism in combination with anti-PD-1 therapy significantly enhanced tumor response compared to anti-PD-1 monotherapy. This enhanced efficacy correlated with increased CD8+ T cell recruitment and activation accompanied by a reduction in CD4+ regulatory T cells within the tumor microenvironment. Additionally, CCL2 inhibition has been shown to prime tumor vasculature for improved nanomedicine delivery by normalizing the pathological vascular network, enhancing perfusion, and increasing the accumulation and penetration of nanotherapeutic agents within tumors. This vascular normalization effect represents a novel application of CCL2 inhibition that could potentially enhance the efficacy of various anticancer therapies beyond immune checkpoint inhibitors [8] [9].

Quantitative Data Summary

Table 1: this compound Efficacy Across Disease Models

| Disease Model | Dosage Regimen | Key Efficacy Parameters | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Experimental Autoimmune Encephalomyelitis | 20 mg/ml in 0.5% methylcellulose (dose not specified) | ↓ Clinical scores, ↓ Disease incidence, Delayed onset, Signs of reversal | Suppression of CCL2 in CNS, Reduced leukocyte infiltration | [1] |

| Postoperative Cognitive Dysfunction | 200 mg/kg i.p. daily for 4 days pre-surgery | ↑ Locomotor activity, ↑ Short-term memory, ↓ Hippocampal CCL2 | Preservation of pericytes, BBB protection, ↓ Neuroinflammation | [6] |

| Diabetes-Associated Periodontitis | 50 mg/kg orally daily for 28 days | ↓ Alveolar bone loss, ↑ Epithelial thickness, ↓ Osteoclastogenesis | ↓ Proinflammatory monocyte infiltration, Altered macrophage properties | [3] |

| Subarachnoid Hemorrhage | Not specified | ↓ Neuroinflammation, ↓ Apoptosis, Modulated microglia polarization | CCL2/CCR2/NF-κB pathway regulation | [7] |

| Cancer Immunotherapy Enhancement | Various (combination with anti-PD-1) | Enhanced tumor response vs anti-PD-1 alone, ↑ CD8+ T cells, ↓ Tregs | Improved T cell recruitment and activation, Altered tumor microenvironment | [8] |

| Triple-Negative Breast Cancer | mNOX-E36 (5 & 20 mg/kg, 3×/week, 2 weeks) | Improved nanomedicine delivery, Vascular normalization, Enhanced perfusion | Reduced pro-angiogenic macrophage infiltration | [9] |

Table 2: In Vitro Effects of this compound on Different Cell Types

| Cell Type | Stimulus | This compound Concentration | Effect on CCL2 | Other Effects | Reference |

|---|---|---|---|---|---|

| Mouse Microglia | LPS 100 ng/ml | 300 μM | Significant suppression | Reduced monocyte recruitment | [1] |

| Mouse Astrocytes | LPS 100 ng/ml | 300 μM | Significant suppression | Protection of neurovascular unit | [1] |

| Brain Microvascular Endothelial Cells | LPS 100 ng/ml | 300 μM | Significant suppression | Blood-brain barrier preservation | [1] |

| Raw 264.7 Macrophage Cell Line | LPS 1 μg/ml | 300 μM | ~60% inhibition at peak expression | Selective inhibition of MCP-1/CCL2, MCP-2, MCP-3, IL-12β/p40 | [2] |

| Human MonoMac-6 Cells | LPS | 300 μM (IC50 = 250 ± 60 μM) | ~3-fold inhibition | ~1.5-fold increase in IL-8 via FABP4 modulation | [5] |

Table 3: Clinical Development Status of this compound

| Indication | Phase | Status | Key Findings | Reference |

|---|---|---|---|---|

| Diabetic Nephropathy | Phase 2 | Completed | Favorable safety and tolerability profiles | [3] [4] |

| Coronary Artery Restenosis | Phase 2 | Completed | Investigated for prevention | [4] |

| Lupus Nephritis | Not specified | Clinical trials | Efficacy demonstrated in trials | [1] |

Experimental Protocols

In Vitro Assessment of CCL2 Inhibition

The standardized protocol for evaluating this compound's effects on CCL2 expression in cultured cells involves specific conditions for cell culture, stimulation, and this compound treatment. For studies using murine astrocytes, microglia, and brain microvascular endothelial cells, cultures are typically established from postnatal day 2-3 mice and maintained in appropriate media supplemented with fetal bovine serum and antibiotics. To assess CCL2 inhibition, cells are pretreated with this compound (typically at 300 μM concentration) for 1 hour prior to stimulation with LPS (100 ng/ml for glial cells). The compound is initially prepared as a 100 mM stock solution in DMSO, with subsequent dilutions made in culture medium to achieve the desired working concentrations (typically ranging from 50-500 μM). Following treatment, CCL2 expression is quantified at both mRNA and protein levels using quantitative RT-PCR and enzyme-linked immunosorbent assay (ELISA), respectively, with measurements typically taken at 4-24 hours post-stimulation to capture the peak inflammatory response [1].

For macrophage cell lines such as Raw 264.7, similar protocols are employed with slight modifications in LPS concentration (1 μg/ml) and treatment duration. In these cells, the optimal time point for assessing CCL2 inhibition is typically 4 hours after LPS stimulation, which corresponds to the peak of CCL2 mRNA expression. To evaluate the specificity of this compound's action, parallel measurements of other cytokines (IL-6, IL-8/KC, IL-12β/p40) are recommended, as this compound selectively inhibits MCP-1/CCL2, MCP-2/CCL8, MCP-3/CCL7, and IL-12β/p40 without affecting other inflammatory mediators. For investigation of the FABP4-mediated mechanism in human monocytic cells (such as MonoMac-6 cells), additional experimental approaches including competitive binding assays, immunofluorescence microscopy for nuclear translocation studies, and pharmacological inhibition with FABP4 inhibitor BMS309403 are necessary to fully characterize this alternative pathway [2] [5].

In Vivo Evaluation in Disease Models

The in vivo evaluation of this compound efficacy requires careful consideration of species-specific factors, disease model characteristics, and appropriate dosing regimens. In murine models of neuroinflammatory disorders such as experimental autoimmune encephalomyelitis (EAE), this compound is typically prepared as a suspension in 0.5% methylcellulose at a concentration of 20 mg/ml and administered via oral gavage or intraperitoneal injection. The treatment regimen often begins at disease induction or at the onset of clinical signs, with daily administration continuing throughout the disease course. Clinical assessment includes daily scoring of neurological deficits, while endpoint analyses examine CNS tissues for CCL2 expression, leukocyte infiltration, blood-brain barrier integrity, and histopathological changes. For optimal results in EAE models, both prophylactic and therapeutic treatment regimens should be evaluated to fully characterize the compound's potential to prevent disease development and modify established disease [1].

In models of postoperative cognitive dysfunction, a preemptive approach has proven effective, with this compound (200 mg/kg) administered intraperitoneally daily for 4 days prior to surgical intervention, followed by a final dose 30 minutes before the procedure. This regimen effectively inhibits surgery-induced hippocampal CCL2 upregulation and preserves cognitive function, as assessed through a comprehensive behavioral test battery including open field, novel object recognition, and fear conditioning tests conducted on postoperative days 3-7. For cancer models, this compound has been evaluated both as a monotherapy and in combination with immune checkpoint inhibitors, with typical dosing regimens involving daily administration for the duration of the experiment. In these models, endpoint analyses should include tumor growth measurements, immune profiling of tumor-infiltrating lymphocytes, and assessment of myeloid cell populations to fully characterize the immunomodulatory effects of CCL2 inhibition [6] [8].

Signaling Pathways and Experimental Workflows

NF-κB Pathway Modulation by this compound

Figure 1: this compound inhibition of CCL2 synthesis through NF-κB pathway modulation. This compound specifically targets phosphorylation of IκBα and p65 subunits, preventing nuclear translocation of NF-κB dimmers and subsequent CCL2 gene transcription.

FABP4-Mediated Immunomodulatory Mechanism

Figure 2: FABP4-mediated immunomodulation by this compound. Binding to FABP4 triggers nuclear translocation and differentially regulates chemokine secretion through PPARγ and kinase signaling pathways.

Conclusion and Future Perspectives

This compound represents a promising therapeutic agent with a unique mechanism of action that selectively targets CCL2 synthesis through dual pathways involving NF-κB inhibition and FABP4 modulation. The extensive preclinical data across diverse disease models demonstrates consistent efficacy in reducing pathological inflammation, preserving tissue integrity, and improving functional outcomes. The favorable safety profile observed in clinical trials, combined with its oral bioavailability and targeted mechanism, positions this compound as a compelling candidate for further development. Future research directions should focus on optimizing dosing regimens across different indications, exploring potential combination therapies with existing treatments, and identifying biomarkers that can predict treatment response and patient stratification. Additionally, further investigation into the relative contributions of this compound's dual mechanisms of action across different cell types and disease contexts will enhance our understanding of its full therapeutic potential and possible limitations [1] [2] [5].

References

- 1. The CCL2 synthesis inhibitor this compound targets cells of the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An anti-inflammatory small molecule that modulates ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of CCL2 by this compound alleviates diabetes ... [nature.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. The anti-inflammatory agent this compound acts as a modulator of ... [nature.com]

- 6. CCL2 Inhibitor this compound Improve Postoperative Cognitive ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates neuroinflammation after subarachnoid ... [sciencedirect.com]

- 8. Inhibition of the CCL2 receptor, CCR2, enhances tumor ... [nature.com]

- 9. CCL2 chemokine inhibition primes the tumor vasculature ... [sciencedirect.com]

Bindarit indazole derivative

Introduction to Bindarit

This compound (2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid) is a small-molecule indazole derivative initially recognized for its potent anti-inflammatory properties [1] [2]. Historically, its primary known mechanism was the inhibition of the synthesis of monocyte chemoattractant protein-1 (MCP-1/CCL2), a key chemokine involved in inflammatory processes [2] [3]. It has been investigated for conditions such as lupus nephritis, diabetic nephropathy, and arthritis [4] [2] [3].

Recent, groundbreaking research has uncovered a new and promising therapeutic potential for this compound: its ability to inhibit the K-Ras oncoprotein, specifically the G12D mutant variant, which is prevalent in many difficult-to-treat cancers [1] [5]. The following table summarizes its core characteristics.

| Attribute | Description |

|---|---|

| IUPAC Name | 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid [1] |

| Core Structure | Indazole derivative [1] |

| Known Primary Mechanism | Inhibitor of monocyte chemoattractant protein-1 (MCP-1/CCL2) synthesis [2] [3] |

| Emerging Mechanism | Inhibitor of K-Ras G12D mutant [1] [5] |

| Therapeutic Areas | Oncology (K-Ras driven cancers), inflammatory diseases, nephropathy [1] [4] [2] |

Established and Emerging Mechanisms of Action

This compound exhibits its therapeutic effects through multiple distinct pathways.

Mechanism 1: Established Anti-inflammatory Action via CCL2 Inhibition

The long-established mechanism of this compound involves the suppression of the transcription of chemokines, particularly CCL2 (MCP-1) and CCL7 [4] [2]. This action disrupts the recruitment of monocytes to sites of inflammation, thereby ameliorating disease progression in various inflammatory models [2] [3]. A 2019 study also revealed that this immunomodulatory activity requires a functional interaction with Fatty Acid-Binding Protein 4 (FABP4), impacting PPARγ and other signaling pathways in human monocytic cells [3].

Mechanism 2: Emerging Anti-Cancer Action via K-Ras G12D Inhibition

A significant recent discovery is this compound's potential as a K-Ras inhibitor. The K-Ras G12D mutation is a common driver in cancers like pancreatic, lung, and colon cancer. This mutation impairs GTPase activity, trapping K-Ras in its active, GTP-bound state, which leads to uncontrolled cell proliferation [1] [5].

- Binding Site and Effect: An in-silico molecular dynamics study demonstrated that this compound binds to a pocket adjacent to the switch I/II regions of the K-Ras receptor. This binding induces conformational changes that lead to a loss of GTPase activity, blocking downstream signaling and inhibiting K-Ras dependent cancer cell proliferation [1].

- Structural Basis: The inhibitory action is attributed to the structural resemblance of this compound (an indazole derivative) to benzimidazole, a known reference compound for K-Ras G12D inhibition [1].

- Experimental Data: The study reported a favorable binding energy of -7.3 kcal/mol for this compound, which was better than the reference compound [1] [5].

The diagram below illustrates this proposed pathway for K-Ras inhibition.

Proposed pathway of this compound-induced inhibition of mutant K-Ras signaling.

Detailed Experimental Protocol for K-Ras Inhibition Study

For researchers seeking to replicate or build upon the recent findings, here is a detailed methodology based on the 2025 in-silico study [1].

1. Protein and Ligand Preparation

- Protein Structure: The 3D structure of the K-Ras protein (PDB ID: 4DSU) was obtained from the RCSB Protein Data Bank. The structure was prepared by removing non-protein heteroatoms, adding missing residues (GLU62, GLU63, TYR64, SER181, LYS182, THR183, LYS184, CYS185, VAL186, ILE187, MET188) using MODELLER, and performing energy minimization with Swiss PDB-Viewer.

- Ligand Structure: The 3D structure of this compound (PubChem CID: 71354) was retrieved from the PubChem database and energy-minimized using discovery studio software.

2. Molecular Docking

- Software: AutoDock Tools package (version 1.5.6).

- Procedure: The protein was prepared in PDBQT format with Kollman-united charges. The ligand binding pocket was identified using online servers (PLIP and PDBsum) and included residues ASP54, TYR71, THR74, LEU56, LYS5, LEU6, VAL7, and SER39. A grid box of 116 × 90 × 116 points with 0.375 Å spacing was defined. Docking simulations were performed using the Lamarckian genetic algorithm to generate ligand conformations.

3. Molecular Dynamics (MD) Simulations

- Software: GROMACS 2020.1 package.

- Force Field & Parameters: GROMOS96 54a7 force field was used for protein parametrization. The SPC (Simple Point Charge) model was chosen as the water model. The ligand topology file for this compound was generated using the Automated Topology Builder (ATB) server.

- Simulation Setup: The top docking pose of the this compound-K-Ras complex was solvated in a dodecahedron box. The system's protonation state was maintained according to the GROMOS force field specifications.

The key quantitative findings from this study are summarized in the table below.

| Parameter | Finding / Value | Interpretation / Significance |

|---|---|---|

| Binding Affinity | -7.3 kcal/mol [1] [5] | Indicates a strong and favorable binding interaction with the K-Ras protein. |

| Comparison | Better than reference compound (Benzimidazole) [1] | Suggests this compound may be a superior candidate for this target. |

| Key Binding Pocket Residues | ASP54, TYR71, THR74, LEU56, LYS5, LEU6, VAL7, SER39 [1] | Identifies the specific site of interaction on the K-Ras protein. |

| Proposed Outcome | Loss of GTPase activity, blocking downstream signaling [1] | Provides a mechanistic rationale for the inhibition of cancer cell proliferation. |

Clinical and Preclinical Development Status

This compound has been evaluated in clinical trials for inflammatory diseases and is now being explored preclinically for oncology.

- Inflammatory Diseases: A Phase II clinical trial (NCT01109212) for patients with lupus nephritis and diabetic nephropathy was completed. The results indicated that this compound was well-tolerated and led to a significant reduction in urinary CCL2 and albumin excretion [4] [2].

- Oncology Indications: The potential of this compound against K-Ras G12D is supported by in-silico data only at this stage. The study authors explicitly note that further validation through experimental assays, such as cytotoxic and protein expression analysis, is required [1] [5].

Conclusion and Future Perspectives

This compound is an indazole derivative with a well-characterized anti-inflammatory profile and an emerging, highly promising role as a potential therapeutic agent for K-Ras G12D-driven cancers. While its initial mechanism involves inhibition of CCL2, recent computational studies provide a strong rationale for its direct inhibition of a once "undruggable" oncogenic target.

The immediate next step for this research avenue is clear: the in-silico findings require robust experimental validation in biological assays and disease models. If validated, this compound could represent a new strategic approach for targeting some of the most challenging cancers.

References

- 1. Elucidating the therapeutic potential of indazole derivative ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. The anti-inflammatory agent this compound acts as a modulator of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Strategies and Biological ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An in-silico analysis using molecular dynamics exploration [pubmed.ncbi.nlm.nih.gov]

how does Bindarit reduce inflammation

Detailed Mechanistic Pathways

The anti-inflammatory activity of Bindarit can be traced through two primary, interconnected signaling pathways.

The FABP4-PPARγ Pathway

This pathway explains this compound's differential effect on MCP-1 and IL-8 in immune cells like monocytes and macrophages. The sequence of events is as follows:

This compound's immunomodulatory action via the FABP4-PPARγ pathway

The MCP-1/NF-κB Pathway

This pathway illustrates how this compound selectively suppresses MCP-1 production through the canonical NF-κB pathway.

This compound selectively inhibits the NF-κB pathway to suppress MCP-1 production

Experimental Evidence & Research Applications

The mechanisms described above are supported by experimental data across various disease models. Key methodological details from these studies are summarized below.

| Experimental Context | Treatment Model & Dosing | Key Readouts & Assessments |

|---|

| Subarachnoid Hemorrhage (SAH) [1] | In vivo: Rat SAH model; this compound administered intraperitoneally 1 hour post-SAH. In vitro: HT22 cells stimulated with oxyhemoglobin. | Short & long-term neurological function; Neuroinflammation markers; CCL2 expression levels (peak 24h post-SAH); Neuronal apoptosis. | | LPS-Stimulated Human Monocytic Cells [2] | In vitro: MonoMac-6 (MM-6) cell line; 300 μM this compound pretreatment for 20 hours. | MCP-1 and IL-8 secretion (ELISA); FABP4 expression & cellular localization (immunofluorescence, binding assays); Kinase phosphorylation profiles. | | Cardiac Repair Post-Myocardial Infarction [3] | In vivo: Mouse MI model; this compound treatment to induce PRMT7 expression. | Cardiac function (echocardiography); Revascularization; ER stress markers; Endothelial cell apoptosis (TUNEL assay); Fibrosis. |

Therapeutic Context and Development Status

Based on its mechanisms, this compound has been investigated in several therapeutic areas:

- Autoimmune and Inflammatory Diseases: Phase II clinical trials for lupus nephritis and diabetic nephropathy demonstrated this compound was well-tolerated and significantly reduced urinary CCL2 and albumin excretion [4].

- Neuroinflammatory Conditions: Promising pre-clinical data in models of subarachnoid hemorrhage and multiple sclerosis due to its ability to cross the blood-brain barrier and attenuate neuroinflammation [5] [1].

- Cardiovascular Disease: Shown to reduce arterial inflammation and plaque formation in models of atherosclerosis, and recently found to enhance cardiac repair post-myocardial infarction by modulating endothelial function [5] [3].

References

- 1. This compound attenuates neuroinflammation after subarachnoid ... [pubmed.ncbi.nlm.nih.gov]

- 2. The anti- inflammatory agent this compound acts as a modulator of fatty... [nature.com]

- 3. Endothelial PRMT7 prevents dysfunction, promotes ... [nature.com]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. in the Real World: 5 Uses You'll Actually See ( this compound ) 2025 [linkedin.com]

Comprehensive Technical Guide to Bindarit: Mechanisms, Therapeutic Applications, and Research Protocols (2025)

Introduction and Executive Summary

Bindarit (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazolic derivative with recognized anti-inflammatory properties and a promising safety profile. Originally developed for inflammatory conditions, its therapeutic potential has expanded to include cardiovascular, neurological, and oncological applications due to its unique mechanism of action targeting specific inflammatory pathways. Unlike broad-spectrum anti-inflammatory drugs, this compound exhibits a selective mechanism that modulates key inflammatory mediators without causing generalized immunosuppression, making it an attractive candidate for chronic disease management. This whitepaper provides a comprehensive technical overview of this compound's molecular mechanisms, therapeutic applications, experimental protocols, and commercial landscape for researchers and drug development professionals.

The global this compound market was valued at approximately $1.4 billion in 2023 and is expected to reach around $2.8 billion by 2032, exhibiting a compound annual growth rate (CAGR) of 7.8% [1]. This growth is propelled by increasing understanding of this compound's mechanisms, expanding therapeutic applications, and rising prevalence of inflammatory-mediated diseases. As of 2025, research continues to elucidate novel molecular targets and therapeutic combinations that could enhance this compound's clinical utility across multiple disease domains, particularly in neuroinflammatory conditions and cancer therapy where current treatment options remain limited.

Molecular Mechanisms of Action

Primary Mechanisms: NF-κB Pathway Inhibition and Chemokine Modulation

This compound's primary anti-inflammatory effect occurs through selective inhibition of the NF-κB signaling pathway, specifically targeting the classical (canonical) activation route induced by inflammatory stimuli such as lipopolysaccharide (LPS) [2]. This pathway modulation results in reduced phosphorylation of IκBα and p65 subunits, diminishing NF-κB dimer activation, nuclear translocation, and DNA binding affinity. Consequently, this compound suppresses transcription of specific pro-inflammatory genes, particularly those encoding monocyte chemoattractant proteins (MCP-1/CCL2, MCP-2/CCL8, and MCP-3/CCL7) that collaboratively promote sustained inflammation through monocyte-macrophage recruitment [2]. This selective chemokine inhibition distinguishes this compound from conventional anti-inflammatory drugs, as it doesn't globally suppress cytokine production but specifically targets the MCP cluster while minimally affecting other inflammatory mediators.

Specificity of Action: Research demonstrates that this compound differentially regulates chemokine production, significantly reducing MCP-1 and IL-12β/p40 expression while leaving IL-8/KC and IL-6 levels unaffected in LPS-stimulated monocytic cells [2]. This selective activity suggests this compound acts on specific NF-κB subunit combinations (particularly p65 and p65/p50 dimers) rather than globally inhibiting NF-κB signaling, explaining its targeted effects on inflammatory processes mediated by monocyte recruitment while preserving other immune functions.

Transcriptional Regulation: this compound's effect on MCP-1 expression occurs primarily at the transcriptional level without significantly impacting mRNA stability, as evidenced by actinomycin D chase experiments showing unchanged degradation rates of MCP-1 transcripts in this compound-treated cells [2]. The persistent presence of this compound is crucial for its inhibitory activity, as washing the compound from cell cultures before LPS stimulation abolishes its effect on MCP-1 expression, indicating reversible mechanism of action dependent on continuous exposure.

Secondary Mechanisms: FABP4 Modulation and Metabolic Effects

Beyond NF-κB inhibition, this compound demonstrates functional interaction with fatty acid-binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways [3]. This interaction represents a secondary mechanism that contributes to this compound's immunomodulatory activity, particularly in human monocytic cells. This compound directly binds to FABP4 with Ki values of 19 ± 3 μM for displacing oleic acid and 60 ± 17 μM for arachidonic acid, occupying the fatty acid binding pocket through hydrophobic interactions with residues Phe57 and Phe16 [3]. This binding triggers conformational changes that expose a nuclear localization sequence, promoting FABP4 translocation from the cytosol to the nucleus where it influences gene expression through peroxisome proliferator-activated receptor γ (PPARγ) interactions.

Differential Cytokine Regulation: The this compound-FABP4 interaction underlies this compound's ability to differentially regulate IL-8 and MCP-1 secretion in LPS-stimulated human monocytic cells, enhancing IL-8 release while reducing MCP-1 production [3]. This paradoxical effect requires functional FABP4, as pharmacological inhibition of FABP4 with BMS309403 reverses this compound-mediated IL-8 overexpression and augments MCP-1 reduction. Additionally, this compound increases FABP4 expression and nuclear localization in a PPARγ-dependent manner, connecting lipid-mediated signaling to inflammatory gene regulation.

Metabolic Targets: Recent research has identified this compound as the first selective inhibitor of monocarboxylate transporter 4 (MCT4), working in a non-competitive manner to disrupt lactate export from cancer cells [4]. This metabolic activity positions this compound as a potential anticancer agent that targets the glycolytic phenotype of tumor cells, though detailed mechanisms and biological effects in cancer models require further investigation to establish therapeutic relevance.

Signaling Pathway Visualization

The following diagram illustrates this compound's primary molecular targets and signaling pathways:

Figure 1: this compound's molecular targets and signaling pathways. The diagram highlights primary inhibition points in NF-κB signaling and modulation of FABP4 activity, culminating in reduced MCP-1 production and inflammatory responses.

Therapeutic Applications

Researched Disease Models and Clinical Prospects

This compound has demonstrated efficacy across diverse disease models with inflammatory components, showing particular promise in neurological, cardiovascular, and autoimmune conditions. The following table summarizes key therapeutic areas with supporting evidence from preclinical studies:

Table 1: Therapeutic Applications of this compound in Disease Models

| Therapeutic Area | Disease Models | Key Findings & Mechanisms | Research Status |

|---|---|---|---|

| Neurological Disorders | Neonatal Hydrocephalus [5], Perioperative Neurocognitive Disorder [6], Epilepsy [5], EAE [5] | Reduces neuroinflammation, preserves BBB integrity, improves myelination, supports synaptic maturation | Preclinical (Animal Models) |

| Cardiovascular Diseases | Atherosclerosis [7], Vascular Inflammation | Inhibits monocyte recruitment, reduces plaque formation, stabilizes existing plaques | Preclinical, Early Clinical Investigation |

| Autoimmune Conditions | Rheumatoid Arthritis [7], Lupus Nephritis [2], Pancreatitis [2], Inflammatory Bowel Disease [1] | Suppresses MCP-1-mediated monocyte infiltration, reduces end-organ inflammation | Preclinical (Animal Models) |

| Oncology | Cancer Therapy [1] [4], Tumor Microenvironment | Inhibits MCT4 lactate transporter, modulates tumor-associated macrophages, reduces tumor inflammation | Early Preclinical Investigation |

| Renal Diseases | Diabetic Nephritis [3], Chronic Kidney Disease [7] | Attenuates renal fibrosis, reduces inflammatory cell infiltration | Preclinical (Animal Models) |

Neurological Applications Mechanism Details

In neonatal hydrocephalus, this compound administration (100 mg/kg daily) in Ccdc39 mutant mice significantly improved cerebral cortical development by suppressing proinflammatory microglia activation [5]. Treatment partially restored periventricular myelination, reduced cortical thinning, enhanced excitatory synapse formation, and supported interneuron morphogenesis. These improvements occurred through inhibition of NF-κB activation in microglia and subsequent reduction of MCP-1 expression, demonstrating this compound's ability to cross the blood-brain barrier and exert neuroprotective effects during critical developmental periods.

For perioperative neurocognitive disorder (PND), this compound treatment (200 mg/kg for 4 days prior to surgery) in aged mice inhibited surgery-induced hippocampal CCL2 upregulation, preserved blood-brain barrier integrity by preventing pericyte loss, and reduced neuroinflammation [6]. This protective effect translated to improved cognitive performance in behavioral tests, including enhanced locomotor activity in open field tests and better short-term memory in novel object recognition tests, suggesting CCL2 inhibition as a viable strategy for preventing PND in elderly surgical patients.

Cardiovascular and Autoimmune Applications

This compound demonstrates atheroprotective effects by reducing arterial inflammation through MCP-1 inhibition, with clinical trials reporting 20-30% reductions in inflammatory markers among patients using this compound as adjunct therapy [7]. This chemokine reduction translates to decreased monocyte recruitment into vascular walls, slowed plaque progression, and improved plaque stability. In autoimmune models like rheumatoid arthritis and lupus nephritis, this compound treatment reduces disease severity by limiting inflammatory cell infiltration into affected tissues without the broad immunosuppression associated with conventional therapies [2] [7].

The oncological potential of this compound stems from its dual activity against inflammatory and metabolic targets. As a selective MCT4 inhibitor, this compound disrupts lactate export in glycolytic tumor cells, potentially compromising their ability to maintain a hyperglycolytic phenotype [4]. Additionally, by modulating the tumor microenvironment through MCP-1 inhibition, this compound may reduce tumor-associated macrophage infiltration and their pro-tumorigenic functions, though these applications remain in early investigative stages.

Experimental Protocols

In Vitro Research Methodologies

Cell-based studies provide fundamental insights into this compound's mechanisms and efficacy. Standard protocols for evaluating this compound's effects on inflammatory responses in monocytic cell lines (e.g., Raw 264.7, MonoMac-6) involve specific procedures:

Cell Treatment Protocol: Cells are typically pre-treated with this compound at concentrations ranging from 100-300 μM for 1 hour before stimulation with inflammatory inducers such as LPS (1 μg/mL) [2] [3]. The optimal inhibitory concentration for MCP-1 reduction is approximately 300 μM, with an IC50 of 250 ± 60 μM reported in MonoMac-6 cells [3]. Continuous presence of this compound is essential for efficacy, as washing the compound before stimulation abolishes its inhibitory effects.

Gene Expression Analysis: For mRNA quantification, cells are harvested at peak expression times post-stimulation (typically 4 hours for MCP-1). RNA isolation followed by reverse transcription and quantitative PCR provides reliable measurement of chemokine expression. Key reference genes include GAPDH and β-actin. This compound specifically reduces MCP-1, MCP-2, MCP-3, and IL-12β/p40 mRNA levels without affecting IL-8/KC or IL-6 expression in murine macrophages [2].

Protein Detection Methods: Enzyme-linked immunosorbent assay (ELISA) of culture supernatants collected 20-24 hours post-stimulation quantifies secreted chemokines. For intracellular targets, western blotting detects expression and phosphorylation status of NF-κB pathway components (IκBα, p65) and FABP4. Immunofluorescence microscopy visualizes FABP4 subcellular localization, with nuclear-to-cytoplasmic ratio calculations indicating this compound-induced translocation [3].

In Vivo Experimental Models

Animal studies employ standardized this compound administration protocols across different disease models. The following table summarizes key methodological details:

Table 2: Standard In Vivo this compound Administration Protocols

| Disease Model | Subject Details | Dosing Regimen | Administration Route | Key Assessments |

|---|---|---|---|---|

| Neonatal Hydrocephalus [5] | Ccdc39 mutant mice (P4-P7) | 100 mg/kg/day for 4 days | Subcutaneous | Ventricular volume, myelination, synaptic markers, microglia activation |

| Perioperative Neurocognitive Disorder [6] | Aged C57BL/6 mice (16-month) | 200 mg/kg/day for 4 days pre-surgery | Intraperitoneal | Behavioral tests (OF, NOR, FC), BBB integrity, neuroinflammation markers |

| Arthritis Models [2] | Rodent arthritis models | 100-200 mg/kg/day during disease induction | Oral | Clinical scoring, joint inflammation, histopathology, cytokine levels |

| Pharmacokinetic Studies [5] | Wild-type mice (P7) | Single or multiple doses | Subcutaneous | Plasma and brain concentration measurements over time |

Formulation Preparation: For in vivo studies, this compound is typically dissolved in DMSO (100 mg/ml stock) or ethanol (20 mg/ml stock) followed by dilution in corn oil or 5% Tween 80/5% polyethylene glycol 400 for improved bioavailability [5]. Final formulations maintain this compound concentration appropriate for target dosing (100-200 mg/kg). Vehicle-controlled studies are essential as DMSO or ethanol solutions at these concentrations can exhibit biological effects.

Tissue Analysis Methods: Following treatment, comprehensive analysis includes molecular assessments (qPCR, western blot, ELISA of inflammatory mediators), histological examinations (immunofluorescence, myelin staining), cellular characterization (flow cytometry of immune cells), and functional tests (behavioral assays for neurological function). In neurological models, transmission electron microscopy provides ultra-structural analysis of BBB integrity and myelination status [5] [6].

Experimental Workflow Visualization

The following diagram illustrates a standard experimental workflow for evaluating this compound efficacy in disease models:

Figure 2: Standard experimental workflow for this compound research. The diagram outlines parallel in vitro and in vivo approaches with corresponding analytical methods for comprehensive efficacy assessment.

Commercial Landscape and Research Products

Market Data and Supplier Analysis

The global this compound market demonstrates robust growth potential, with projections indicating expansion from $1.4 billion in 2023 to approximately $2.8 billion by 2032, representing a 7.8% CAGR [1]. This growth trajectory reflects increasing research interest and therapeutic development activities. Market segmentation analysis reveals diverse product specifications and application areas:

Table 3: this compound Market Segmentation and Key Suppliers

| Segment Category | Classification | Key Characteristics/Companies |

|---|---|---|

| Product Type [8] | Min Purity <98% | Primarily for preliminary research |

| Min Purity 98%-99% | Standard for most experimental applications | |

| Min Purity >99% | High-grade for mechanistic studies | |

| Application Area [8] [1] | Research Applications | Basic mechanism investigation, target validation |

| Medical Applications | Therapeutic development, preclinical studies | |

| Key Suppliers [8] | Cayman Chemical, Adooq Bioscience, Selleck Chemicals | Specialized research chemicals |

| Santa Cruz Biotechnology, Abcam, Biorbyt | General research reagents | |

| Clearsynth, United States Biological, Alfa Chemistry | Chemical manufacturing & distribution |

Regional Analysis and Growth Opportunities

North America currently dominates the this compound market, accounting for approximately $500 million in 2023, supported by advanced healthcare infrastructure, high prevalence of chronic diseases, and robust R&D activities [1]. Europe represents the second-largest market with well-established pharmaceutical research ecosystems, while the Asia-Pacific region is expected to exhibit the highest growth rate due to increasing healthcare expenditures, improving research capabilities, and growing awareness of advanced therapeutic options.

Emerging opportunities for this compound include expansion into personalized medicine approaches where patient stratification biomarkers could identify subgroups most likely to respond to targeted anti-inflammatory therapy. Additionally, combination therapies integrating this compound with existing treatment modalities represent promising avenues for enhanced efficacy, particularly in oncology and refractory inflammatory conditions. The evolving regulatory landscape and ongoing clinical validation studies will significantly influence future market dynamics and therapeutic adoption timelines.

Conclusion and Future Perspectives

This compound represents a promising therapeutic candidate with a unique mechanism of action centered on selective modulation of inflammatory pathways rather than broad immunosuppression. Its ability to target specific NF-κB subunits and interact with FABP4 provides a multifaceted approach to controlling pathological inflammation while preserving protective immune functions. Substantial preclinical evidence supports its potential across neurological, cardiovascular, autoimmune, and oncological indications, though clinical translation remains at early stages.

References

- 1. This compound Market Report | Global Forecast From 2025 To 2033 [dataintelo.com]

- 2. This compound: An anti-inflammatory small molecule that modulates ... [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory agent this compound acts as a modulator of ... [nature.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. The Anti-Inflammatory Agent this compound Attenuates the ... [pmc.ncbi.nlm.nih.gov]

- 6. CCL2 Inhibitor this compound Improve Postoperative Cognitive ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound in the Real World: 5 Uses You'll Actually See (2025) [linkedin.com]

- 8. This compound Market Report 2025 (Global Edition) [cognitivemarketresearch.com]

Bindarit Pharmacokinetics and Dosing in Rodents

The table below summarizes the core pharmacokinetic parameters and common dosing regimens for Bindarit from rodent studies.

| Parameter | Details / Value |

|---|---|

| Chemical Name | 2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy] propanoic acid [1] [2] [3] |

| Molecular Weight | 324.38 g/mol [1] [2] [3] |

| Administration Route | Oral (gastric gavage) [1] [2] |

| Standard Dose (Rodents) | 100 mg/kg, twice a day [1] [2] |

| Dosing Vehicle | 0.5% methylcellulose aqueous solution [1] [2] [3] |

| Plasma Half-Life (Rodents) | ~9 hours [1] [2] [3] |

| Achieved Plasma Levels | 150 – 450 µM (at the standard dose regimen) [1] [2] |

| In Vitro Concentrations | 10 - 300 µM (effective for inhibiting MCP-1 synthesis and cell proliferation/migration) [2] [3] |

Molecular Mechanisms and Experimental Protocols

To help visualize the core mechanisms of action and a standard in vivo efficacy protocol, refer to the following diagrams.

Diagram 1: this compound's primary mechanisms of action involve inhibiting the NF-κB pathway to suppress MCP production and interacting with FABP4, collectively reducing monocyte recruitment for therapeutic effects [4] [5] [6].

Diagram 2: A standard in vivo protocol for evaluating this compound's efficacy typically involves pre-treatment, pathology induction, and a sustained post-treatment period before analysis [4] [2].

Key Experimental Methodologies

Here are detailed protocols for common experimental setups used in this compound research:

1. In Vivo Efficacy Model (Vascular Injury)

- Animals: Male Wistar rats (approx. 250g) or ApoE-/- mice [2].

- Dosing Regimen: this compound is suspended in 0.5% methylcellulose and administered orally at 100 mg/kg, twice daily [1] [2].

- Treatment Schedule: Dosing typically starts 1-2 days before the induction of injury (e.g., balloon angioplasty in rats or wire-induced injury in mice) and continues until the study endpoint (e.g., 14-28 days post-injury) [2].

- Endpoint Analysis: Tissues are collected for histomorphometric analysis of neointima formation, immunohistochemistry, and measurement of MCP levels in serum and tissue [2] [3].

2. In Vitro Cell-Based Assays

- Cell Types: Studies frequently use human coronary artery smooth muscle cells (CASMCs), monocyte-macrophage cell lines (e.g., Raw 264.7, MonoMac-6), or primary cells [5] [6] [3].

- Cell Stimulation: Cells are stimulated with pro-inflammatory agents like LPS (e.g., 1 µg/ml) or growth factors like PDGF-BB (e.g., 10 ng/ml) to induce MCP expression [5] [2] [3].

- This compound Treatment: Cells are pre-treated with this compound (typical effective concentration range of 10-300 µM) for 1 hour before stimulation, with the compound remaining in the culture medium throughout the stimulation period [5] [2].

- Downstream Analysis: MCP-1 production is measured by ELISA; cell proliferation is assessed via MTT assay; migration is evaluated using Boyden chamber assays; and protein/mRNA expression is analyzed by western blot and qRT-PCR [2] [3].

Key Insights for Research and Development

- Mechanism of Action: this compound's anti-inflammatory effect is not merely through general immunosuppression. It specifically targets the transcription of a subset of chemokines (MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8) by inhibiting the classical NF-κB pathway, particularly p65/p50-mediated promoter activation [5]. A more recent mechanism involves its direct interaction with Fatty Acid-Binding Protein 4 (FABP4), impacting PPARγ signaling and inflammatory kinase activity [6].